molecular formula C6H3BrFNO2 B1273211 1-Bromo-3-fluoro-2-nitrobenzene CAS No. 886762-70-5

1-Bromo-3-fluoro-2-nitrobenzene

Cat. No. B1273211
CAS RN: 886762-70-5
M. Wt: 220 g/mol
InChI Key: VFPAOFBPEYCAAZ-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-nitrobenzene is a halogenated nitrobenzene derivative, which is a compound of interest in various chemical syntheses. It contains bromine, fluorine, and a nitro group attached to a benzene ring, which significantly influences its reactivity and physical properties. The presence of these substituents makes it a versatile intermediate in the synthesis of pharmaceuticals, dyes, and electroluminescent materials .

Synthesis Analysis

The synthesis of halogenated nitrobenzene derivatives typically involves the halogenation of benzene followed by nitration. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the specific synthesis of 1-bromo-3-fluoro-2-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the position of substituents according to the desired product.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene, a related compound, have been investigated using FT-IR and FT-Raman spectroscopy, supported by DFT calculations. These studies provide insights into the influence of halogen atoms on the geometry and vibrational modes of the benzene ring . While the specific structure of 1-bromo-3-fluoro-2-nitrobenzene is not discussed, it can be inferred that the presence of the nitro group would further modify the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of halogenated nitrobenzenes is significantly influenced by the presence of electron-withdrawing groups like nitro and halogen atoms. For example, the electrochemical reduction of 1-bromo-4-nitrobenzene leads to the formation of arylzinc compounds, which can undergo further reactions such as reaction with carbon dioxide . The radical anions of 1-bromo-4-nitrobenzene exhibit different reactivity in ionic liquids compared to conventional solvents, suggesting that the solvent environment can greatly affect the outcome of reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The presence of bromine and fluorine atoms affects the compound's boiling point, density, and solubility. The nitro group contributes to the compound's acidity and potential for redox reactions. The electronic properties, such as HOMO and LUMO energies, indicate that charge transfer occurs within the molecule, which is relevant for understanding its reactivity and potential applications in electronic materials .

Scientific Research Applications

  • Synthesis of Radioactive Compounds

    • 1-Bromo-3-fluoro-2-nitrobenzene has been utilized in the synthesis of radioactive compounds like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT). This compound is synthesized through a two-step reaction sequence involving the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane with no-carrier-added fluorine-18 (Klok, Klein, Herscheid, & Windhorst, 2006).
  • Chemical Behavior Studies

    • Research into the behavior of atropisomers like 3,3′-Dibromo-1,1′-difluoro-2,2′-binaphthyl, derived from 1-fluoro-2-(triethylsilyl)naphthalene and other 1-fluoronaphthalene derivatives, has been conducted. These studies provide insights into the reactivity of such compounds with alkyllithium compounds (Leroux, Mangano, & Schlosser, 2005).
  • Vibrational Analysis of Substituted Benzenes

    • 1-Bromo-2,4-difluorobenzene and other similar compounds have been studied using zero-order normal coordinate analysis for both in-plane and out-of-plane vibrations. This research helps in understanding the vibrational properties of trisubstituted benzenes (Reddy & Rao, 1994).
  • Photofragment Spectroscopy

    • The ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene at 266 nm has been explored using photofragment translational spectroscopy. This research is crucial for understanding the dissociation mechanisms and energy distribution in these compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
  • Electron Transfer in Polymer Solar Cells

    • In the field of polymer solar cells, 1-Bromo-4-Nitrobenzene has been introduced to improve the electron transfer process, demonstrating the potential application of substituted benzenes in enhancing solar cell performance (Fu et al., 2015).
  • Study of Anion States and Electron Attachment

    • The behavior of nitrobenzene derivatives in dissociative electron attachment spectroscopy has been investigated, offering insights into the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).
  • Synthesis of Complex Organic Structures

    • Palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene and its derivatives has been used for synthesizing complex organic structures like quinolines, 2-quinolones, phenanthridines, and phenanthridinones (Banwell, Lupton, Ma, Renner, & Sydnes, 2004).
  • Mechanism of Substituent Replacement in Aromatic Compounds

    • Studies on the mechanism of replacement of nitro groups and fluorine atoms in meta-substituted nitrobenzenes reveal the intricate details of chemical reactions in these compounds, contributing to a deeper understanding of organic reaction mechanisms (Khalfina & Vlasov, 2005).

Safety And Hazards

1-Bromo-3-fluoro-2-nitrobenzene is considered hazardous. It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical attention if skin irritation occurs or eye irritation persists .

Future Directions

1-Bromo-3-fluoro-2-nitrobenzene is used as an intermediate in the synthesis of various pharmaceutical goods . It is available for research purposes and can be purchased in various quantities . Future directions may involve exploring its potential uses in other chemical reactions and its role in the synthesis of new compounds .

properties

IUPAC Name

1-bromo-3-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPAOFBPEYCAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382465
Record name 1-bromo-3-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-nitrobenzene

CAS RN

886762-70-5
Record name 1-Bromo-3-fluoro-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-fluoro-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-3-FLUORO-2-NITROBENZENE
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Synthesis routes and methods

Procedure details

To a suspension of sodium perborate tetrahydrate (135.374 g., 886.4 mmol) in 500 mL acetic acid at 55° C. was added dropwise a solution of 2-bromo-6-fluoro-phenylamine (33.685 g., 177.271 mmol) in 70 mL acetic acid over 1 hour. The reaction mixture was stirred at 55° C. for an additional 3 hours, then cooled to 0° C. in an ice bath. Insoluble materials were removed by filtration through a plug of celite, which was rinsed with 100 mL acetic acid. The combined acetic acid fractions were added to 3 L ice water with stirring to give a waxy solid which was removed by filtration. The crude solid was dissolved in 250 mL ethyl acetate, washed three times with 200 mL of 10% aqueous hydrogen chloride, 200 mL saturated sodium bicarbonate and 100 mL brine. The solution was concentrated in vacuo to give 11.51 g of 1-bromo-3-fluoro-2-nitro-benzene as a red oil,
Quantity
135.374 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.685 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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